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molecular formula C6H9NO2 B009921 (3,5-Dimethyl-4-isoxazolyl)methanol CAS No. 19788-36-4

(3,5-Dimethyl-4-isoxazolyl)methanol

Cat. No. B009921
M. Wt: 127.14 g/mol
InChI Key: JISPGFYJPXGNBY-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

Manganese dioxide (5.48 g, 62.9 mmol) and dichloromethane (20 mL) were added to a solution of 3,5-dimethylisoxazole-4-methanol (prepared according to the literature procedure: Saucy, G.; Scott, J. W. U.S. Pat. No. 3,984,428 Oct. 5, 1976; 1.00 g, 7.9 mmol) in dichloromethane (25 mL). The mixture was stirred at room temperature overnight, then filtered through Celite®, evaporated under reduced pressure and the residual material was chromatographed over silica gel (10% ethyl acetate/hexanes) to give 3,5-dimethylisoxazole-4-carboxaldehyde (365 mg, 37% yield) as a colorless solid.
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.48 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH2:7][OH:8])=[C:5]([CH3:9])[O:4][N:3]=1>ClCCl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[C:6]([CH:7]=[O:8])=[C:5]([CH3:9])[O:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NOC(=C1CO)C
Name
Quantity
5.48 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual material was chromatographed over silica gel (10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NOC(=C1C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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